molecular formula C12H22O2Si B1148818 (5-BICYCLO[2.2.1]HEPT-2-ENYL)METHYLDIETHOXYSILANE CAS No. 113276-73-6

(5-BICYCLO[2.2.1]HEPT-2-ENYL)METHYLDIETHOXYSILANE

Cat. No.: B1148818
CAS No.: 113276-73-6
M. Wt: 226.38738
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Description

(5-Bicyclo[2.2.1]hept-2-enyl)methyldiethoxysilane (CAS: 113276-73-6) is a silane coupling agent with a norbornene (bicyclo[2.2.1]hept-2-ene) functional group attached to a methyldiethoxysilane backbone. Its molecular formula is C₁₂H₂₂O₂Si, and it exists as a technical-grade mixture of endo/exo isomers . The compound is characterized by:

  • Hydrolyzable diethoxysilyl groups that enable bonding to inorganic surfaces (e.g., silica, metals).
  • A norbornene moiety that facilitates organic reactivity, such as participation in ring-opening metathesis polymerization (ROMP) or Diels-Alder reactions.
  • Applications in hybrid materials, adhesives, and coatings due to its dual organic-inorganic functionality .

Properties

CAS No.

113276-73-6

Molecular Formula

C12H22O2Si

Molecular Weight

226.38738

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key differences between (5-Bicyclo[2.2.1]hept-2-enyl)methyldiethoxysilane and structurally related silanes:

Compound Molecular Formula Molecular Weight Functional Groups Reactivity/Applications
This compound (CAS: 113276-73-6) C₁₂H₂₂O₂Si 226.39 g/mol Methyldiethoxysilyl, norbornene Moderate hydrolysis rate; used in hybrid composites and surface modification .
[(5-Bicyclo[2.2.1]hept-2-enyl)ethyl]triethoxysilane (CAS: 106398-71-4) C₁₅H₂₈O₃Si 284.47 g/mol Ethyltriethoxysilyl, norbornene Higher hydrolytic activity; forms durable bonds with oxides (e.g., glass, alumina) .
5-(Bicycloheptenyl)triethoxysilane (CAS: 18401-43-9) C₁₃H₂₄O₃Si 256.41 g/mol Triethoxysilyl, norbornene Fast hydrolysis; ideal for sol-gel processes and nanoparticle functionalization .
(5-Bicyclo[2.2.1]hept-2-enyl)methyldichlorosilane (CAS: 18245-94-8) C₈H₁₂Cl₂Si 211.17 g/mol Methyldichlorosilyl, norbornene High reactivity with moisture; used in high-purity silicon coatings .
(5-Bicyclo[2.2.1]hept-2-enyl)dimethylethoxysilane (CAS: 899823-76-8) C₁₁H₂₀OSi 196.36 g/mol Dimethylethoxysilyl, norbornene Low hydrolytic stability; niche applications in hydrophobic coatings .

Reactivity and Stability

  • Hydrolysis Rates : Triethoxysilanes (e.g., CAS 18401-43-9) hydrolyze faster than diethoxysilanes (CAS 113276-73-6) due to increased electrophilicity at the silicon center . Chlorosilanes (e.g., CAS 18245-94-8) exhibit extreme moisture sensitivity, requiring inert handling .
  • Thermal Stability: Norbornene-containing silanes generally decompose above 200°C, but methyldiethoxysilane derivatives (CAS 113276-73-6) show better thermal resistance than dichlorosilanes .
  • Isomer Effects: endo isomers often display higher reactivity in polymerization due to steric strain in the norbornene ring, whereas exo isomers are more stable .

Key Research Findings

  • A 2020 study demonstrated that [(5-Bicyclo[2.2.1]hept-2-enyl)ethyl]triethoxysilane (CAS 106398-71-4) improved interfacial adhesion in carbon-fiber-reinforced polymers by 40% compared to non-functionalized silanes .
  • 5-(Bicycloheptenyl)triethoxysilane (CAS 18401-43-9) showed superior dispersion of TiO₂ nanoparticles in polyimide matrices, enhancing UV resistance .
  • The methyldiethoxysilane derivative (CAS 113276-73-6) exhibited a 15% lower hydrolysis rate than its triethoxy counterpart, making it more suitable for long-term outdoor applications .

Biological Activity

(5-Bicyclo[2.2.1]hept-2-enyl)methyldiethoxysilane, a silane compound with the molecular formula C12H22O3SiC_{12}H_{22}O_3Si, is of interest in various fields including materials science and medicinal chemistry. This article explores its biological activity, synthesis, potential applications, and relevant research findings.

  • Molecular Weight : 242.387 g/mol
  • Molecular Formula : C12H22O3SiC_{12}H_{22}O_3Si
  • LogP : 2.4668, indicating moderate lipophilicity which may influence its biological interactions .

Synthesis

The synthesis of this compound typically involves the reaction of bicyclic structures with silane coupling agents. The methodology often includes:

  • Starting Materials : Bicyclo[2.2.1]heptene derivatives.
  • Reagents : Diethoxymethylsilane.
  • Conditions : Controlled temperature and inert atmosphere to prevent oxidation.

Biological Activity

Research indicates that silanes can exhibit notable biological activities, including antimicrobial, antifungal, and potential anticancer properties. The specific biological activities of this compound are still under investigation, but preliminary studies suggest several mechanisms of action:

Antimicrobial Activity

Silanes have been shown to possess antimicrobial properties due to their ability to disrupt microbial membranes or inhibit essential cellular processes:

  • Mechanism : Interaction with phospholipid bilayers leading to membrane destabilization.
  • Case Studies : Research on similar silane compounds has demonstrated effectiveness against various bacterial strains.

Cytotoxicity

Studies on related silane compounds indicate potential cytotoxic effects on cancer cell lines:

  • Research Findings : Compounds with similar structures have shown selective toxicity towards cancer cells while sparing normal cells, possibly due to differences in membrane composition or metabolic pathways.

Table 1: Comparison of Biological Activities of Silanes

Compound NameAntimicrobial ActivityCytotoxicityMechanism of Action
This compoundTBDTBDMembrane disruption
Ethyl bicyclo[2.2.1]hept-5-enyl-trimethoxysilaneModerateHighApoptosis induction
Dimethylsiloxane derivativesHighLowInhibition of cell division

Case Studies

  • Antibacterial Efficacy : A study demonstrated that silanes with similar bicyclic structures exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound may share similar properties.
  • Cytotoxicity in Cancer Research : Research involving silanes has shown that certain modifications can enhance cytotoxicity against cancer cell lines such as HeLa and MCF-7, indicating potential for therapeutic applications.

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